
N-Ethyl-N-formylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-formylhydrazine is a chemical compound with the molecular formula C3H8N2O. It is a member of the N-alkyl-N-formylhydrazine family, which has been studied for its various biological and chemical properties. This compound is known for its potential carcinogenic effects and has been used in scientific research to understand the mechanisms of tumorigenesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-N-formylhydrazine can be synthesized through the reaction of ethylhydrazine with formic acid. The reaction typically involves the following steps:
- Ethylhydrazine is reacted with formic acid under controlled temperature conditions.
- The reaction mixture is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of ethylhydrazine with formic acid.
- Use of industrial purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-formylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-formylhydrazine has been extensively studied for its carcinogenic properties. It has been used in research to understand the mechanisms of tumor formation in various tissues, including the lungs, liver, and gall bladder . The compound has also been used to study the structure-activity relationships of hydrazine derivatives and their effects on biological systems .
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-formylhydrazine involves its interaction with cellular components, leading to the formation of reactive intermediates that can cause DNA damage and mutations. These interactions can result in the formation of tumors in various tissues. The compound’s effects are mediated through its ability to form reactive oxygen species and other intermediates that can interact with cellular macromolecules .
Comparación Con Compuestos Similares
N-Ethyl-N-formylhydrazine is similar to other N-alkyl-N-formylhydrazines, such as N-methyl-N-formylhydrazine and N-n-propyl-N-formylhydrazine . These compounds share similar chemical structures and biological activities but differ in their specific effects and potency. This compound is unique in its specific pattern of tumor formation and its particular reactivity under different conditions.
List of Similar Compounds
- N-methyl-N-formylhydrazine
- N-n-propyl-N-formylhydrazine
- N-n-butyl-N-formylhydrazine
Propiedades
Número CAS |
74920-78-8 |
|---|---|
Fórmula molecular |
C3H8N2O |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
N-amino-N-ethylformamide |
InChI |
InChI=1S/C3H8N2O/c1-2-5(4)3-6/h3H,2,4H2,1H3 |
Clave InChI |
NMLIDGSGENKDLB-UHFFFAOYSA-N |
SMILES canónico |
CCN(C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


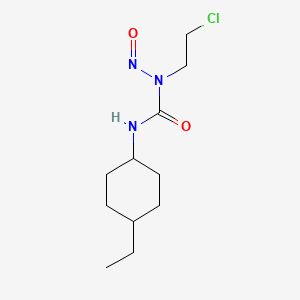
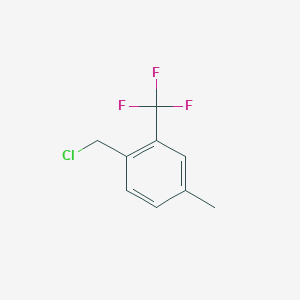


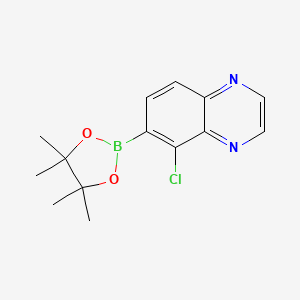
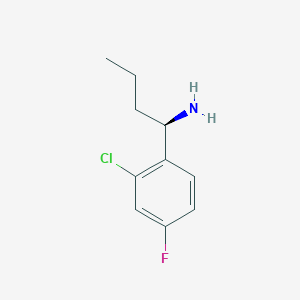
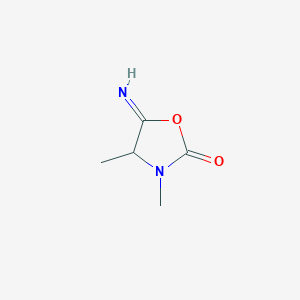
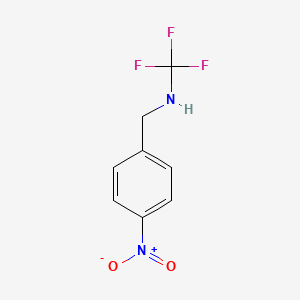
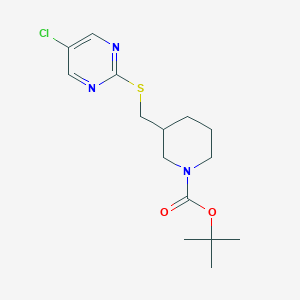
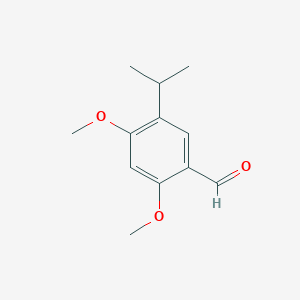

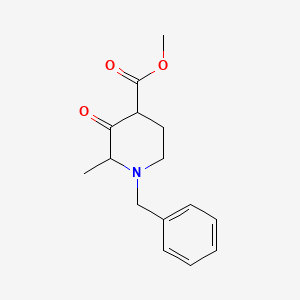
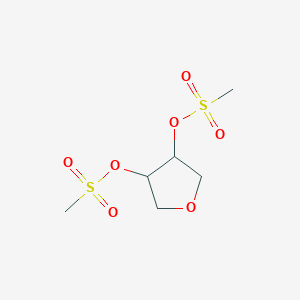
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
